molecular formula C26H35I2N B12835065 3,6-Diiodo-9-tetradecyl-9H-carbazole

3,6-Diiodo-9-tetradecyl-9H-carbazole

Cat. No.: B12835065
M. Wt: 615.4 g/mol
InChI Key: XXASBTIQVFGTAJ-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-tetradecyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of iodine atoms at the 3 and 6 positions, along with a tetradecyl chain at the 9 position, imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-9-tetradecyl-9H-carbazole typically involves the iodination of a carbazole precursor. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete iodination at the 3 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Diiodo-9-tetradecyl-9H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems or polymers .

Scientific Research Applications

3,6-Diiodo-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge-transport properties.

    Photonic Devices: Employed in the fabrication of photonic devices, including lasers and sensors, owing to its unique optical properties.

    Medicinal Chemistry: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 3,6-Diiodo-9-tetradecyl-9H-carbazole involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diiodo-9-tetradecyl-9H-carbazole is unique due to the combination of iodine atoms and a long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable films in electronic applications. This makes it particularly valuable in the development of high-performance organic electronic devices .

Properties

Molecular Formula

C26H35I2N

Molecular Weight

615.4 g/mol

IUPAC Name

3,6-diiodo-9-tetradecylcarbazole

InChI

InChI=1S/C26H35I2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-25-16-14-21(27)19-23(25)24-20-22(28)15-17-26(24)29/h14-17,19-20H,2-13,18H2,1H3

InChI Key

XXASBTIQVFGTAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I

Origin of Product

United States

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